

# The Biological Role of GB1107 in Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, heart, and kidneys. A key player in the fibrotic process is galectin-3, a  $\beta$ -galactoside-binding lectin that is overexpressed in fibrotic tissues and promotes the activation of myofibroblasts, the primary collagen-producing cells.[1][2] **GB1107** is a novel, orally active small molecule inhibitor of galectin-3, demonstrating high affinity and selectivity.[3][4] This technical guide provides an in-depth overview of the biological role of **GB1107** in fibrosis, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

### **Core Mechanism of Action**

**GB1107** exerts its anti-fibrotic effects by specifically targeting galectin-3. Galectin-3 contributes to fibrogenesis through multiple mechanisms, including the potentiation of transforming growth factor-beta (TGF- $\beta$ ) signaling, a central pathway in fibrosis.[2][5] **GB1107** has been shown to inhibit the binding of galectin-3 to key cell surface receptors, including integrins ( $\alpha\nu\beta$ 1,  $\alpha\nu\beta$ 5, and  $\alpha\nu\beta$ 6) and the TGF- $\beta$  receptor II (TGF $\beta$ RII).[5] This disruption of galectin-3-mediated interactions is believed to dampen the downstream signaling cascades that lead to myofibroblast activation and excessive collagen deposition.



## Preclinical Efficacy of GB1107 in Liver Fibrosis

The anti-fibrotic potential of **GB1107** has been evaluated in a well-established preclinical model of carbon tetrachloride (CCl4)-induced liver fibrosis in mice.

## **Quantitative Data from CCI4-Induced Liver Fibrosis**

Model

| MOGEL                                      |                |                             |                                                 |           |
|--------------------------------------------|----------------|-----------------------------|-------------------------------------------------|-----------|
| Parameter                                  | CCl4 + Vehicle | CCl4 + GB1107<br>(10 mg/kg) | Outcome                                         | Reference |
| Liver Fibrosis<br>(Sirius Red<br>Staining) | 2.70 ± 0.24%   | 1.99 ± 0.10%                | Reduction in collagen deposition                | [3]       |
| Plasma ALT                                 | -              | Significantly<br>Reduced    | Attenuation of liver injury                     | [3]       |
| Plasma AST                                 | -              | Significantly<br>Reduced    | Attenuation of liver injury                     | [3]       |
| Plasma Galectin-                           | -              | Reduced                     | Target<br>engagement                            | [3]       |
| Plasma YKL-40                              | -              | Reduced                     | Reduction in inflammatory and fibrotic activity | [3]       |
|                                            | · ·            | ·                           | ·                                               |           |

Note: Specific mean and standard deviation values for plasma biomarkers were not available in the public domain at the time of this review. The provided information is based on reported significant reductions.

## Experimental Protocols CCl4-Induced Liver Fibrosis in Mice

This model is a widely used and reproducible method for inducing liver fibrosis to test the efficacy of anti-fibrotic agents.[6][7][8]

Materials:



- Male C57Bl/6 mice[3]
- Carbon tetrachloride (CCl4)[3]
- Olive oil (vehicle for CCl4)[3]
- GB1107[3]
- Vehicle for **GB1107** (e.g., appropriate aqueous solution for oral gavage)[3]

#### Procedure:

- Induction of Fibrosis: Administer CCl4 (diluted 1:3 in olive oil) to mice via intraperitoneal injection at a dose of 1 μL/g of body weight, twice weekly for 8 weeks.[3]
- Control Group: Administer the vehicle (olive oil) to a control group of mice using the same injection volume and schedule.
- Treatment: For the last 4 weeks of the CCl4 administration period, orally administer GB1107 once daily at a dose of 10 mg/kg.[3]
- Treatment Control Group: Administer the vehicle for GB1107 to a control group of CCl4treated mice.
- Euthanasia and Sample Collection: At the end of the 8-week period, euthanize the mice and collect blood and liver tissue samples for analysis.

# Quantification of Liver Fibrosis using Sirius Red Staining

Sirius Red staining is a standard histological method for the specific visualization and quantification of collagen fibers in tissue sections.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections
- Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)



- Xylene
- Ethanol (graded series)
- · Microscope with a digital camera
- Image analysis software

#### Procedure:

- Deparaffinization and Rehydration: Deparaffinize the FFPE liver sections in xylene and rehydrate through a graded series of ethanol to water.
- Staining: Incubate the slides in Picro-Sirius Red solution for 60 minutes.
- Washing: Briefly wash the slides in two changes of acidified water (e.g., 0.5% acetic acid).
- Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a coverslip using a resinous mounting medium.
- Image Acquisition: Capture images of the stained liver sections using a bright-field microscope.
- Quantification: Use image analysis software to quantify the percentage of the total liver area that is stained red (collagen).

# Visualizations Signaling Pathway of GB1107 in Inhibiting Fibrosis





Click to download full resolution via product page

Caption: GB1107 inhibits Galectin-3, disrupting pro-fibrotic signaling.

# Experimental Workflow for Evaluating GB1107 in a CCl4 Mouse Model





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of **GB1107** in liver fibrosis.



### Conclusion

**GB1107**, a potent and selective oral inhibitor of galectin-3, has demonstrated significant antifibrotic activity in preclinical models of liver fibrosis. By targeting a key mediator of the fibrotic cascade, **GB1107** represents a promising therapeutic strategy for a range of fibrotic diseases. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance novel anti-fibrotic therapies. Further investigation into the detailed molecular mechanisms and the evaluation of **GB1107** in other models of fibrosis are warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 PMC [pmc.ncbi.nlm.nih.gov]
- 3. histoindex.com [histoindex.com]
- 4. Effect of GB1107, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- To cite this document: BenchChem. [The Biological Role of GB1107 in Fibrosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602735#biological-role-of-gb1107-in-fibrosis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com